molecular formula C24H21ClN2O8S B11467035 methyl [4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11467035
M. Wt: 532.9 g/mol
InChI Key: QDNMGRGIDNMLKJ-UHFFFAOYSA-N
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Description

METHYL 2-[4-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzodioxol group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the chlorophenyl and benzodioxol groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyridine derivatives, chlorophenyl compounds, and benzodioxol-containing molecules. Each of these compounds may share some structural features but differ in their specific functional groups and biological activities.

Highlighting Uniqueness

The uniqueness of METHYL 2-[4-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE lies in its combination of functional groups, which may confer unique chemical reactivity and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H21ClN2O8S

Molecular Weight

532.9 g/mol

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H21ClN2O8S/c1-31-18(29)10-26-23-22(36-24(26)30)15(9-17(28)27(23)13-6-4-5-12(25)7-13)14-8-16-20(35-11-34-16)21(33-3)19(14)32-2/h4-8,15H,9-11H2,1-3H3

InChI Key

QDNMGRGIDNMLKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC(=CC=C5)Cl)OCO2)OC

Origin of Product

United States

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